molecular formula C20H16N4O3S B294621 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294621
M. Wt: 392.4 g/mol
InChI Key: LENGACKQBUNXFO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a heterocyclic organic molecule that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound may exert its therapeutic effects through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, it has been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for use in research.

Future Directions

There are several future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include exploring its potential use in combination therapy with other drugs, investigating its mechanism of action, and studying its pharmacokinetics and pharmacodynamics in vivo. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the methods involves the reaction of 2-(4-methoxyphenyl)acetonitrile with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide in the presence of triethylamine and phosphorus oxychloride. The resulting product is then reacted with thiosemicarbazide and sodium ethoxide to yield the final product.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as an anti-inflammatory agent.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N4O3S/c1-25-14-9-6-13(7-10-14)8-11-18-23-24-19(21-22-20(24)28-18)17-12-26-15-4-2-3-5-16(15)27-17/h2-11,17H,12H2,1H3/b11-8+

InChI Key

LENGACKQBUNXFO-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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